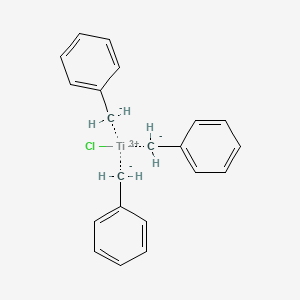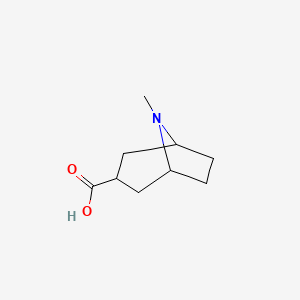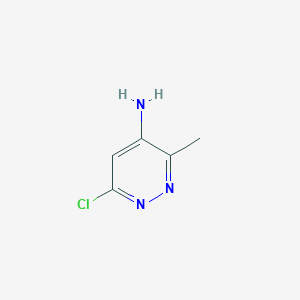
4-Fluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)nitrobenzene, 96%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)nitrobenzene, also known as 4-Fluoro-2-nitrophenoxy hexafluoropropane, is a nitro-aromatic compound that has a variety of applications in scientific research. It is a colorless, volatile liquid with a melting point of -48 °C and a boiling point of 57 °C. It is soluble in organic solvents and has a molecular weight of 255.09 g/mol. 4-Fluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)nitrobenzene is used in a variety of scientific research applications, including synthesis, biochemical and physiological effects, and lab experiments.
Aplicaciones Científicas De Investigación
4-Fluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)nitrobenzene has a variety of applications in scientific research. It is used in the synthesis of pharmaceuticals and other organic compounds, as well as in the study of biochemical and physiological processes. It can also be used in the study of enzyme kinetics, as well as in the analysis of proteins and other biomolecules. Additionally, 4-Fluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)nitrobenzene is used as a reagent in the synthesis of other compounds, such as polymers and dyes.
Mecanismo De Acción
4-Fluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)nitrobenzene is believed to act as a proton acceptor, which means that it can donate electrons to other molecules and accept protons in return. This mechanism of action allows the compound to act as a catalyst in various chemical reactions. Additionally, 4-Fluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)nitrobenzene is believed to interact with enzymes and other proteins in the body, which can affect their function and activity.
Biochemical and Physiological Effects
4-Fluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)nitrobenzene has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. Additionally, 4-Fluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)nitrobenzene has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This can lead to increased acetylcholine levels, which can affect various physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Fluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)nitrobenzene has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and can be used in a variety of reactions. Additionally, it is relatively stable and has a low toxicity. However, it is not very soluble in water, which can limit its use in certain experiments. Additionally, it can be difficult to purify and can be prone to decomposition.
Direcciones Futuras
Given its wide range of applications in scientific research, 4-Fluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)nitrobenzene has potential for further development and exploration. Potential future directions include the development of new synthesis methods, the exploration of its biochemical and physiological effects, and the development of new applications in various fields. Additionally, further research could be conducted to improve the purification and stability of the compound, as well as to explore its potential toxicity.
Métodos De Síntesis
4-Fluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)nitrobenzene can be synthesized using a variety of methods. One method involves the reaction of hexafluoropropanol with nitric acid to produce the desired compound. The reaction is carried out in the presence of a solvent, such as acetonitrile, and can be catalyzed by a variety of reagents, such as palladium on carbon. The reaction is usually carried out at a temperature of around 100 °C and a pressure of 1-2 atm. The reaction is typically complete within 30 minutes.
Propiedades
IUPAC Name |
4-fluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)-1-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F7NO3/c10-4-1-2-5(17(18)19)6(3-4)20-9(15,16)7(11)8(12,13)14/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEMFAPBJJUNGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OC(C(C(F)(F)F)F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)nitrobenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[N-(2-Carboxyethyl)-N-(3-hydroxyphenyl)amino]propionic acid, 95%](/img/structure/B6296520.png)



![Bis(ethylbenzene)molybdenum [mixture of (C2H5)xC6H6-x where x = 0-4)]](/img/structure/B6296536.png)
![N-[1-(Fluoromethyl)-4-(benzyloxy)butyl]phthalimide](/img/structure/B6296549.png)





